molecular formula C13H10N4O3 B11790675 2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

Cat. No.: B11790675
M. Wt: 270.24 g/mol
InChI Key: CCRKONQUQIRUNZ-UHFFFAOYSA-N
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Description

2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is a complex organic compound that belongs to the class of pyrazolopyrazines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core fused with a pyridine ring and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditions For instance, starting with a pyridine derivative and a hydrazine compound, the reaction proceeds through a series of steps involving condensation, cyclization, and oxidation to form the desired pyrazolopyrazine core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The presence of reactive sites allows for substitution reactions, where specific atoms or groups can be replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-Oxo-2-(1-piperazinyl)ethyl]morpholine
  • [1,2]Oxazolo[4,5-c]pyridin-6-amine
  • 4-Oxo-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Uniqueness

Compared to similar compounds, 2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a broader range of chemical reactions and interact with a diverse set of biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H10N4O3

Molecular Weight

270.24 g/mol

IUPAC Name

2-(4-oxo-2-pyridin-2-ylpyrazolo[1,5-a]pyrazin-5-yl)acetic acid

InChI

InChI=1S/C13H10N4O3/c18-12(19)8-16-5-6-17-11(13(16)20)7-10(15-17)9-3-1-2-4-14-9/h1-7H,8H2,(H,18,19)

InChI Key

CCRKONQUQIRUNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)O

Origin of Product

United States

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